molecular formula C17H13NO2 B14478569 2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- CAS No. 66447-80-1

2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-

Cat. No.: B14478569
CAS No.: 66447-80-1
M. Wt: 263.29 g/mol
InChI Key: FBLPQUFEFNKSRN-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- is a complex organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes an indole core fused with a 4-methylphenyl group and an oxoethylidene moiety. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole nucleus reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Oxindole
  • 2-Oxindole

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]- is unique due to its specific structural features, such as the presence of the 4-methylphenyl group and the oxoethylidene moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

66447-80-1

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)

InChI Key

FBLPQUFEFNKSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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